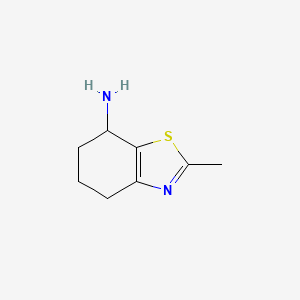

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

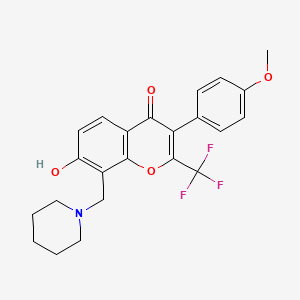

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a chemical compound with the CAS Number: 933724-86-8 . It has a molecular weight of 168.26 .

Molecular Structure Analysis

The molecular structure of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is characterized by a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The molecule also contains a methyl group attached to the benzothiazole ring .Physical And Chemical Properties Analysis

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a solid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Antitumor Properties and Drug Design

The novel antitumor properties of 2-(4-aminophenyl)benzothiazoles and their derivatives have been extensively studied. These compounds exhibit highly selective and potent antitumor activities both in vitro and in vivo. The mechanism of action includes induction and biotransformation by cytochrome P450 1A1 into active metabolites. Strategies to overcome metabolic inactivation and improve water solubility, such as amino acid conjugation, have been employed, demonstrating significant efficacy in treating breast and ovarian carcinoma models (Bradshaw et al., 2002).

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine, have been investigated for their corrosion inhibitive performance. These studies focus on the relationship between electronic properties and corrosion inhibition efficiency, highlighting their potential as effective corrosion inhibitors in various industrial applications (Behzadi & Forghani, 2017).

Chemical Synthesis Techniques

Research into the synthesis of complex molecules and peptides often involves the use of benzothiazole derivatives as key intermediates. Techniques for efficient coupling, methylation, and purification by extraction have been developed to facilitate the synthesis of hindered tetrapeptides, demonstrating the utility of these compounds in advanced synthetic methodologies (Vedejs & Kongkittingam, 2000).

Novel Compounds and Material Science

The synthesis of new classes of benzothiazoles and their applications in material science, including the development of fluorescent and colorimetric probes for pH sensing, underscores the versatility of these compounds. Such probes exhibit high water solubility, stability, selectivity, and potential for intracellular pH imaging, showcasing the broad applicability of benzothiazole derivatives in sensor technology (Diana et al., 2020).

Antimicrobial and Pharmacological Activities

The synthesis and evaluation of benzothiazole derivatives for antimicrobial and anticancer activities highlight their potential in pharmaceutical research. These compounds have been shown to possess significant in vitro anticancer activity against various cancer cell lines, as well as antimicrobial properties, further underscoring the therapeutic potential of benzothiazole derivatives (Waghmare et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

Given the limited information available on 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. This could include exploring its potential biological activities and interactions, as well as its physical and chemical properties .

properties

IUPAC Name |

2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-5-10-7-4-2-3-6(9)8(7)11-5/h6H,2-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXVLTANPSZQGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(CCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2631271.png)

![5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2631272.png)

![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2631278.png)

![Methyl[1-(phenylsulfanyl)propan-2-yl]amine](/img/structure/B2631280.png)

![N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2631283.png)

![3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2631286.png)

![4-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2631290.png)

![N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B2631291.png)

![2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2631292.png)

![3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2631294.png)